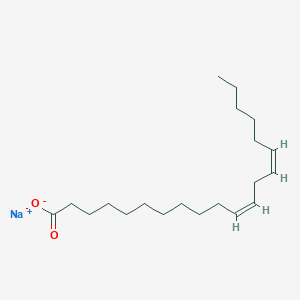
Sodium (11Z,14Z)-icosa-11,14-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (11Z,14Z)-icosa-11,14-dienoate is a sodium salt of an unsaturated fatty acid This compound is characterized by the presence of two cis double bonds located at the 11th and 14th positions of the icosa (20-carbon) chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium (11Z,14Z)-icosa-11,14-dienoate typically involves the esterification of eicosadienoic acid followed by saponification to yield the sodium salt. The reaction conditions often include the use of a strong base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the conversion of the ester to the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and saponification processes. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (11Z,14Z)-icosa-11,14-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Ion-exchange resins or solutions of other metal salts can be used for cation exchange.
Major Products Formed:
Oxidation: Hydroperoxides, alcohols, and ketones.
Reduction: Saturated fatty acids.
Substitution: Salts with different cations.
Aplicaciones Científicas De Investigación
Sodium (11Z,14Z)-icosa-11,14-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential anti-inflammatory and lipid-lowering effects.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium (11Z,14Z)-icosa-11,14-dienoate involves its interaction with cellular membranes and signaling pathways. The compound can modulate the fluidity and permeability of cell membranes, influencing various cellular processes. It may also interact with specific receptors and enzymes, affecting metabolic pathways and inflammatory responses.
Comparación Con Compuestos Similares
Arachidonic Acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid): A polyunsaturated fatty acid with four cis double bonds, known for its role in inflammation and cell signaling.
Linoleic Acid (9Z,12Z-octadecadienoic acid): An essential fatty acid with two cis double bonds, important for maintaining cell membrane integrity.
Uniqueness: Sodium (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific double bond positions and its sodium salt form, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in applications where water solubility is crucial.
Propiedades
Fórmula molecular |
C20H35NaO2 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
sodium;(11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C20H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-; |
Clave InChI |
IVNGKEHLXADBSB-NBTZWHCOSA-M |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
![1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13355508.png)
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)
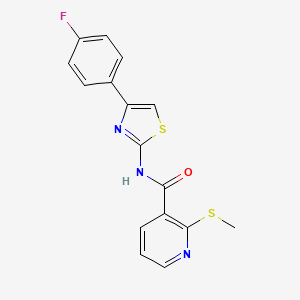

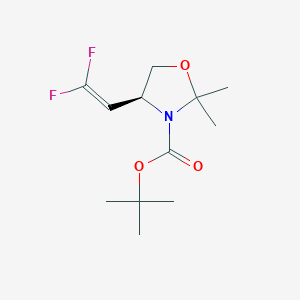
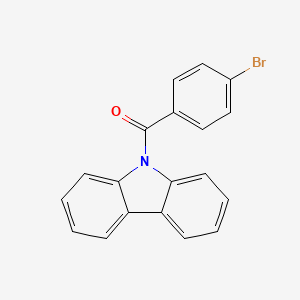
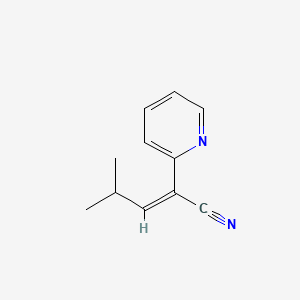
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
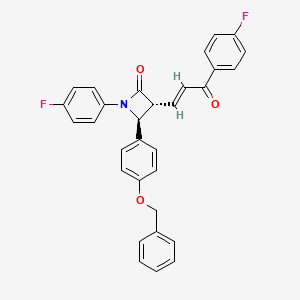
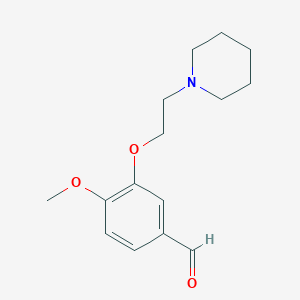
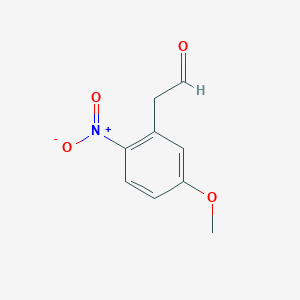
![6-(4-Chlorobenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355563.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355568.png)
